molecular formula C5H10ClN B8095648 (R)-3-(Chloromethyl)pyrrolidine CAS No. 1187927-17-8

(R)-3-(Chloromethyl)pyrrolidine

Cat. No.: B8095648
CAS No.: 1187927-17-8
M. Wt: 119.59 g/mol
InChI Key: QXZOZPKSATVTCW-YFKPBYRVSA-N
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Description

(R)-3-(Chloromethyl)pyrrolidine is a chiral pyrrolidine derivative featuring a chloromethyl substituent at the 3-position of the pyrrolidine ring. The R-configuration at this stereocenter imparts distinct physicochemical and biological properties compared to its enantiomer or other diastereomers. Pyrrolidine derivatives are widely utilized in medicinal chemistry due to their conformational rigidity, which enhances receptor binding selectivity. The chloromethyl group in this compound serves as a reactive handle for further functionalization, making it a valuable intermediate in synthesizing pharmacologically active molecules, such as melanocortin receptor ligands or dopamine receptor modulators .

Properties

IUPAC Name

(3R)-3-(chloromethyl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZOZPKSATVTCW-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301130
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-17-8
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-(Chloromethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Chloromethyl)pyrrolidine typically involves the reaction of pyrrolidine with chloromethylating agents. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, which yields the chloromethylated product. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In industrial settings, the production of ®-3-(Chloromethyl)pyrrolidine may involve more scalable methods such as continuous flow chemistry. This approach allows for the efficient and consistent production of the compound while maintaining the required purity and stereochemistry.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Chloromethyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with the use of solvents like dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation may produce a corresponding carboxylic acid.

Scientific Research Applications

®-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of various fine chemicals and intermediates.

Mechanism of Action

The mechanism by which ®-3-(Chloromethyl)pyrrolidine exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for certain enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely based on the specific use of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (R)-3-(Chloromethyl)pyrrolidine can be contextualized by comparing it to structurally analogous pyrrolidine derivatives. Key comparisons include:

Substituent Effects at the 3-Position

Compound Name Substituent Molecular Formula Key Findings Reference
This compound -CH2Cl C5H10ClN The chloromethyl group enhances electrophilic reactivity, enabling cross-coupling or nucleophilic substitution reactions. Stereochemistry influences receptor binding (e.g., MC4R selectivity) .
(R)-3-(Aminomethyl)pyrrolidine -CH2NH2 C5H12N2 The aminomethyl group facilitates hydrogen bonding in receptor interactions. Used in synthesizing 5-HT6R/D3R ligands, with activity modulated by stereochemistry .
(3R)-(+)-3-(Dimethylamino)pyrrolidine -N(CH3)2 C6H14N2 The dimethylamino group increases basicity, enhancing interactions with acidic residues in receptors. Applied as a chiral building block in asymmetric synthesis .
(R)-3-Iodo-1-Methyl-pyrrolidine -I, -CH3 C5H10IN Iodo substitution introduces steric bulk and polarizability, affecting lipophilicity and receptor access. Used in radiolabeling or as a halogen bond donor .

Stereochemical Influence

  • MC4R Ligands: In melanocortin receptor ligands, the (S,R) diastereomer of 3-substituted pyrrolidines acts as a full agonist (EC50 = 3.8 nM), while the (R,S) isomer retains binding affinity (Ki = 1.0 nM) but lacks cAMP production . This highlights the critical role of stereochemistry in functional activity.
  • Dopamine Receptor Modulation : Pyrrolidine derivatives with R-configuration at the 3-position, such as (R)-3-(2-chlorophenyl)pyrrolidine, exhibit selective presynaptic dopamine receptor blockade, suggesting chirality-dependent pharmacological profiles .

Key Research Findings

  • Selectivity: Substitutions at the 3-position of pyrrolidine significantly alter receptor subtype selectivity. For example, 4-chlorophenyl-pyrrolidine derivatives exhibit 200-fold selectivity for MC4R over other melanocortin receptors .
  • Functional Antagonism : Modifying the pyrrolidine nitrogen (e.g., tetrahydropyran substitution) can convert agonists into antagonists, as seen in Neurocrine Biosciences' cachexia-focused compounds .
  • Stereochemical Optimization : The R-configuration in 3-substituted pyrrolidines is often preferred for balancing binding affinity and functional efficacy, as demonstrated in MC4R ligand development .

Biological Activity

(R)-3-(Chloromethyl)pyrrolidine, a compound featuring a pyrrolidine ring with a chloromethyl substituent, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the chemical formula C5H9ClN\text{C}_5\text{H}_9\text{ClN} and is characterized by a pyrrolidine ring that enhances its reactivity and potential biological interactions. The chloromethyl group plays a pivotal role in its biological activity by facilitating nucleophilic substitution reactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair pathways.
  • Nucleophilic Substitution : The chloromethyl group allows for reactions that can modify the compound's reactivity, influencing its interactions with biological targets.
  • Hydrolysis : Under physiological conditions, the compound may hydrolyze to release active components that enhance its bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, summarized in Table 1.

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MDA-MB-436 cell line
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryInhibition of COX enzymes

Anticancer Activity

Studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown notable inhibition of cancer cell proliferation, indicating potential for further development in cancer therapeutics.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related compounds have exhibited activity against a range of pathogens, warranting further exploration.

Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of this compound in an LPS-induced rat model. The results indicated that administration significantly reduced inflammatory markers such as TNF-α and IL-1β levels, suggesting a mechanism involving COX-2 inhibition and modulation of NF-κB signaling pathways .

Material and Methods : The study involved administering 500 mg/60 kg body weight of this compound to LPS-induced rats, measuring inflammatory parameters including white blood cell counts and plasma cytokine levels.

Results : The treatment led to a marked reduction in inflammatory markers and improved physiological responses during septic shock conditions .

Case Studies

In one notable case study, researchers evaluated the efficacy of this compound as an anti-inflammatory agent. The compound was administered prior to LPS induction in rats, leading to significant reductions in inflammatory responses compared to control groups. This highlights its potential as a therapeutic agent for COX-related inflammatory diseases .

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